![molecular formula C16H11FN4OS B2893870 3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891098-05-8](/img/structure/B2893870.png)

3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

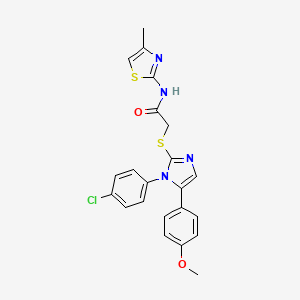

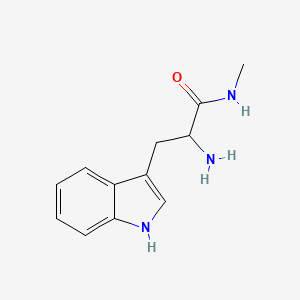

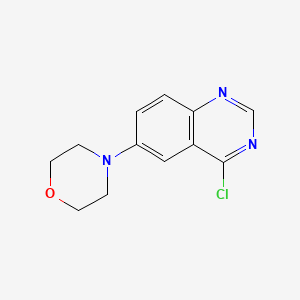

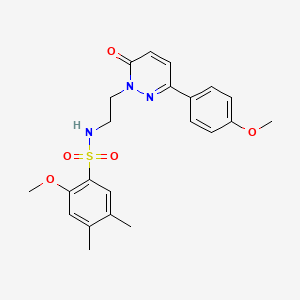

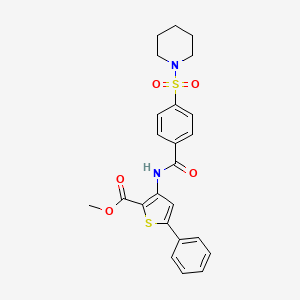

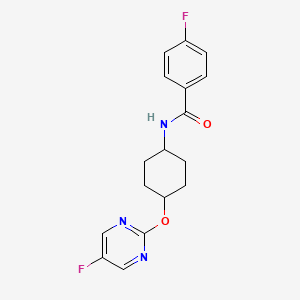

The compound “3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups including a furan ring, a triazolo ring, and a pyridazine ring . These types of compounds are often synthesized for their potential biological activities.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution and ring closure reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a triazolo ring, and a pyridazine ring. These rings are likely to influence the compound’s reactivity and potential biological activity .Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the presence of the furan, triazolo, and pyridazine rings. These rings can participate in a variety of reactions, including electrophilic aromatic substitution and nucleophilic addition .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

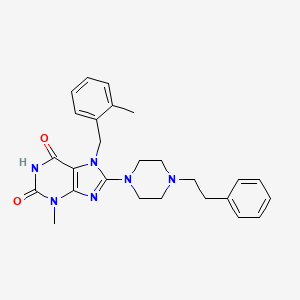

Research has demonstrated the synthesis of various triazolopyridazine derivatives, including those with fluorobenzyl groups, to explore their chemical properties and potential biological activities. The synthesis of such compounds often involves starting from appropriate azides and employing synthetic routes that allow for the introduction of diverse substituents, including fluorobenzyl and furan-2-yl groups. These synthetic endeavors aim to develop compounds with high affinity and selectivity towards biological targets, such as adenosine receptors (Biagi et al., 1999).

Biological Activities

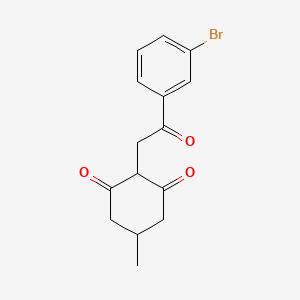

The triazolopyridazine derivatives have been evaluated for various biological activities. For example, compounds structurally similar to the one have shown promising antiproliferative activities against cancer cell lines, indicating their potential as anticancer agents. These compounds have been designed, synthesized, and their activities tested, showing moderate to potent effects against different cancer types (Zhang et al., 2015). Additionally, some derivatives have been explored for anticonvulsant activities, providing insights into their potential applications in treating seizure disorders (Kelley et al., 1995).

Structural and Computational Studies

Recent studies have also focused on the crystal structure characterization, Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks of triazolo[4,3-b]pyridazine derivatives. These investigations aim to understand the molecular and electronic structures of such compounds, their intermolecular interactions, and the impact of these factors on biological activities. Such detailed structural and computational analyses are crucial for the rational design of new compounds with improved biological activities (Sallam et al., 2021).

Antiviral and Antimicrobial Applications

Further research has expanded into the antiviral and antimicrobial potentials of triazolopyridazine derivatives. Novel compounds have been synthesized and evaluated for their activities against HIV, demonstrating the versatility of this chemical framework in addressing various infectious diseases. The design and synthesis of these compounds, followed by biological evaluations, highlight the potential of triazolopyridazine derivatives as scaffolds for developing new antiviral and antimicrobial agents (Khan et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4OS/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWALQNFFZHGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2893788.png)

![2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride](/img/structure/B2893800.png)

![2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B2893804.png)

![1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2893808.png)

![N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2893809.png)

![4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2893810.png)